Ethyl 3-hydroxy-2-nitrobenzoate
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Overview
Description
Ethyl 3-hydroxy-2-nitrobenzoate is a chemical compound with the molecular formula C9H9NO5 . It is a derivative of benzoic acid, which is commonly used in the food industry as an antimicrobial agent .
Synthesis Analysis
The synthesis of this compound can be achieved through a multistep process. The first step involves a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . Another approach starts with the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a nitro group (-NO2), a hydroxy group (-OH), and an ethyl ester group (-COOC2H5) .Chemical Reactions Analysis
The reactivity of this compound can be influenced by the nature and position of its substituents on the benzene ring. For instance, a nitro substituent increases the rate of reaction, whereas methyl and methoxy substituents decrease the rate .Properties
IUPAC Name |
ethyl 3-hydroxy-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)6-4-3-5-7(11)8(6)10(13)14/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXWRQIFDGAONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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